MMP-2 Inhibitor I

Description

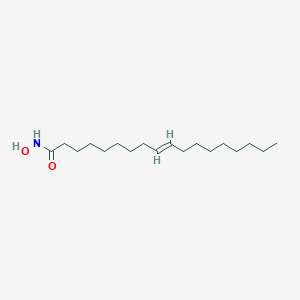

Structure

2D Structure

Properties

IUPAC Name |

(Z)-N-hydroxyoctadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXHELLMCCEDJG-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884461 | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10335-69-0 | |

| Record name | (9Z)-N-Hydroxy-9-octadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10335-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-9-octadecenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010335690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxyoleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Intricacies of MMP-2 Inhibition: A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Matrix metalloproteinase-2 (MMP-2), or gelatinase A, a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix (ECM) components, primarily type IV collagen, a major constituent of basement membranes. Its enzymatic activity is crucial for physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP-2 activity is implicated in a multitude of pathological conditions, including tumor invasion and metastasis, cardiovascular diseases, and fibrotic disorders. This has rendered MMP-2 a significant therapeutic target for drug development. This technical guide provides an in-depth exploration of the mechanisms of action of MMP-2 inhibitors, encompassing quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the complex signaling pathways they modulate.

Core Mechanism of MMP-2 Inhibition

The fundamental mechanism of action for most MMP-2 inhibitors involves the direct interaction with the enzyme's active site. This catalytic domain contains a highly conserved zinc ion (Zn2+) that is essential for the hydrolysis of peptide bonds in substrate proteins. Inhibitors are designed to chelate this zinc ion, thereby blocking the catalytic activity of the enzyme.[1]

MMP-2 inhibitors can be broadly categorized into several classes based on their chemical nature and origin:

-

Synthetic Small Molecules: These are chemically synthesized compounds, often designed to mimic the structure of natural substrates. They typically contain a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion.

-

Peptides and Peptidomimetics: These inhibitors are based on the amino acid sequences of natural MMP substrates or inhibitors.

-

Antibodies: Monoclonal antibodies can be developed to specifically target and neutralize MMP-2.

-

Natural Compounds: A diverse array of natural products, including flavonoids and other polyphenols, have been shown to inhibit MMP-2 activity.

Quantitative Analysis of MMP-2 Inhibitors

The potency of MMP-2 inhibitors is quantitatively assessed using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.

Below are tables summarizing the reported IC50 and Ki values for a selection of synthetic and natural MMP-2 inhibitors.

Table 1: Synthetic MMP-2 Inhibitors - Quantitative Data

| Inhibitor | Chemical Class | IC50 (MMP-2) | Ki (MMP-2) | Selectivity Profile | Reference |

| ARP100 | - | 12 nM | - | MMP-3: 4.5 µM, MMP-7: 50 µM | [2] |

| AG-L-66085 | - | - | - | MMP-9: 5 nM, MMP-1: 1.05 µM | [2] |

| MMP-2 Inhibitor I (OA-Hy) | - | - | 1.7 µM | - | |

| MMP-2 Inhibitor II | - | - | 2.4 µM | MMP-1: 45 µM, MMP-7: 379 µM | [3] |

| Compound 10c | - | 400-fold weaker than MMP-13 | - | Potent MMP-13 inhibitor | [4] |

| Compound 10d | 730 nM | - | Potent MMP-13 inhibitor (IC50 = 3.4 nM) | [4] | |

| Compound 10e | 2.7 µM | - | Potent MMP-13 inhibitor (IC50 = 18 nM) | [4] |

Table 2: Natural MMP-2 Inhibitors - Quantitative Data

| Inhibitor | Source/Class | IC50 (MMP-2) | Reference |

| Myricetin | Flavonoid | 7.82 µmol/L (in COLO 205 cells) | [5] |

| Luteolin 7-O-glucoside | Flavonoid | 9 µM | [6] |

| Primuletin (5-hydroxyflavone) | Flavonoid | 59 µM | [6] |

| Ginkgolic acid (Z-3) | Phenolic lipid | 6.3 µM | [7] |

| Ginkgolic acid (E-4, unnatural) | Phenolic lipid | 6.5 µM | [7] |

Key Signaling Pathways Modulated by MMP-2 Activity

MMP-2 expression and activation are tightly regulated by complex intracellular signaling networks. Consequently, inhibiting MMP-2 can have far-reaching effects on these pathways, which are often dysregulated in disease. Understanding these pathways is critical for the development of targeted therapies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Upregulation of this pathway can lead to increased MMP-2 expression.

References

- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of MMP-2 Inhibitors: A Technical Guide

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes.[1][2][3] While essential for physiological processes like tissue remodeling, wound healing, and angiogenesis, its overexpression is strongly correlated with pathological conditions, including tumor invasion, metastasis, arthritis, and cardiovascular diseases.[1][4][5] This has established MMP-2 as a significant therapeutic target for drug development.[6][7][8]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of MMP-2 inhibitors, offering insights for researchers, scientists, and drug development professionals. We will delve into the key structural requirements for potent and selective inhibition, summarize quantitative data, detail relevant experimental protocols, and visualize core concepts.

The MMP-2 Active Site: A Blueprint for Inhibitor Design

Effective inhibitor design hinges on a thorough understanding of the MMP-2 active site. The catalytic domain contains a conserved zinc ion (Zn2+) essential for its enzymatic activity.[5][9] The active site cleft can be divided into several subsites, or pockets, that accommodate the amino acid residues of the substrate. These are denoted as S3, S2, S1 (non-prime side) and S1', S2', S3' (prime side), flanking the scissile peptide bond.[10][11]

The key to designing selective inhibitors lies in exploiting the structural differences between the pockets of various MMPs. The S1' pocket of MMP-2 is a deep, hydrophobic channel, which makes it a primary target for achieving inhibitor potency and selectivity.[8][11] An effective MMP-2 inhibitor generally consists of two main components:

-

A Zinc-Binding Group (ZBG): This functional group chelates the catalytic Zn2+ ion in the active site, blocking the enzyme's hydrolytic activity.[8][12]

-

A Scaffold with Side Chains: This backbone structure positions various substituents to interact with the enzyme's subsites (e.g., the S1' pocket) through hydrogen bonds, van der Waals forces, and hydrophobic interactions, thereby determining the inhibitor's affinity and selectivity.[8][12]

Structure-Activity Relationships of Key Inhibitor Classes

The development of MMP-2 inhibitors has led to several chemical classes, primarily distinguished by their ZBG.

Hydroxamate-Based Inhibitors

Hydroxamic acids (-CONHOH) are among the most potent ZBGs, forming a strong bidentate coordination with the catalytic zinc ion.[13][14] This class has been extensively studied, revealing critical SAR insights.

-

P1' Substituent: The group occupying the S1' pocket is crucial for potency. Large, hydrophobic moieties are generally preferred to maximize interactions within this deep pocket.

-

Scaffold: Modifications to the inhibitor's backbone influence its overall conformation and ability to interact with other subsites. Dipeptide-mimetic structures have been a common starting point.[12]

-

Selectivity Challenges: A major drawback of many hydroxamate-based inhibitors is their lack of selectivity, leading to the inhibition of multiple MMPs and subsequent off-target side effects, which has been a significant hurdle in clinical trials.[15][16][17] Achieving selectivity, particularly against the closely related MMP-9, remains a key challenge.[18]

Sulfonamide-Based Inhibitors

The sulfonamide group has been incorporated into inhibitors to improve enzyme-inhibitor binding by forming hydrogen bonds with the enzyme backbone.[19][20]

-

Arylsulfonamide Scaffold: This classic scaffold has been a foundation for many inhibitors. Structure-based optimization, such as introducing flexible linkers (e.g., an ethylene linker) between the sulfonamide moiety and the P1' aromatic group, can enhance interactions with the S1' pocket.[21]

-

Zinc-Binding Groups: While the sulfonamide itself contributes to binding, these inhibitors still require a separate ZBG, which can be a hydroxamate or a carboxylate group.

Carboxylate-Based Inhibitors

Carboxylate groups (-COOH) serve as a weaker, monodentate ZBG compared to hydroxamates. This often results in lower potency but can offer a better safety profile.[21] To compensate for the weaker zinc chelation, the scaffold and its substituents must be highly optimized to maximize interactions with the enzyme's subsites.

Quantitative Data on MMP-2 Inhibitors

The inhibitory potency of compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize representative data for different classes of MMP-2 inhibitors.

| Inhibitor Class | Compound | MMP-2 IC50 / Ki | Selectivity Notes | Reference |

| Hydroxamate | Ilomastat (GM 6001) | IC50: 0.5 nM | Broad-spectrum MMP inhibitor | [22] |

| Hydroxamate | SB-3CT | IC50: 13.7 nM | Potent and selective for gelatinases (MMP-2, MMP-9) | [3] |

| Hydroxamate | Compound 1a (Succinylhydroxamate) | IC50: 0.4 nM | Selective for MMP-2 over MMP-3 | [23] |

| Hydroxamate | Compound 2 (Indole-based) | IC50: 0.3 nM | Selective for MMP-2 over MMP-3 | [23] |

| Hydroxamate | NNGH | Ki: 0.43 nM | Broad-spectrum MMP inhibitor | [24] |

| Protein-based | APP-IP-TIMP-2 | Ki(app): 0.68 pM | Highly selective for MMP-2 | [25] |

| Sulfonamide | CGS 27023A | IC50: 11 nM | Potent MMP inhibitor | [20] |

| Carboxylate | Compound 7 * (Arylsulfonamide) | IC50: 250 nM (for MMP-12) | Nanomolar inhibitor with a carboxylate ZBG | [21] |

Note: Data for Compound 7is for MMP-12, but it represents a potent carboxylate-based inhibitor from a series targeting multiple MMPs.

Key Experimental Protocols

The evaluation of MMP-2 inhibitors relies on robust and reproducible assays. Below are detailed methodologies for two fundamental experiments.

Fluorometric Enzyme Inhibition Assay

This assay is used to determine the IC50 value of an inhibitor by measuring its effect on the enzymatic activity of purified MMP-2 against a synthetic, fluorogenic substrate.

Principle: A quenched fluorogenic peptide substrate, which is non-fluorescent, is cleaved by active MMP-2, releasing a fluorophore and causing an increase in fluorescence intensity. An inhibitor will reduce the rate of this cleavage.

Materials:

-

Recombinant human MMP-2 (catalytic domain)

-

Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris, 5 mM CaCl2, 300 mM NaCl, 20 μM ZnSO4, pH 7.5[22]

-

Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well microplates (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant MMP-2 to the desired working concentration in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Pre-incubation: Add a fixed volume of the diluted MMP-2 enzyme to each well of the microplate. Then, add an equal volume of the serially diluted inhibitor solutions.

-

Incubate the enzyme-inhibitor mixture for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[22]

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the uninhibited control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Gelatin Zymography

This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples and to assess the effect of inhibitors.

Principle: Proteins in a sample are separated by size via SDS-PAGE on a gel containing gelatin. After electrophoresis, the SDS is removed, allowing the enzymes to renature and digest the gelatin in the gel. When stained with Coomassie Blue, areas of enzymatic activity appear as clear bands against a blue background.

Materials:

-

SDS-polyacrylamide gels (e.g., 8%) copolymerized with gelatin (e.g., 2 mg/mL)[22]

-

Samples (e.g., cell culture supernatants)

-

Sample buffer (non-reducing)

-

Washing Buffer: 2.5% Triton X-100 in water[22]

-

Incubation/Development Buffer: 50 mM Tris-HCl, 5 mM CaCl2, 200 mM NaCl, pH 7.5[22]

-

Test inhibitor (if assessing inhibition)

-

Staining Solution: 0.05% Coomassie Brilliant Blue R-250

-

Destaining Solution (e.g., methanol, acetic acid, and water mixture)

Procedure:

-

Sample Preparation: Mix samples with non-reducing Laemmli sample buffer. Do not heat the samples, as this can denature the enzyme.

-

Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis under standard conditions.

-

Washing (Renaturation): After electrophoresis, wash the gel with the Washing Buffer (e.g., 2 x 30 minutes) with gentle agitation to remove SDS and allow the MMPs to renature.[22]

-

Incubation: Incubate the gel in the Development Buffer overnight (e.g., 16-20 hours) at 37°C.[22] To test an inhibitor, add it to the development buffer during this step.

-

Staining: Stain the gel with Coomassie Blue solution for approximately 1 hour.

-

Destaining: Destain the gel until clear bands appear against a dark blue background. The clear bands correspond to the molecular weights of active MMP-2 (pro- and active forms) and MMP-9.

-

Analysis: Scan the gel. The intensity of the clear bands, which can be quantified using densitometry software, is proportional to the amount of enzymatic activity.

Visualizing Key Concepts and Pathways

Diagrams created using Graphviz provide a clear visual summary of complex information related to MMP-2 inhibition.

MMP-2 Signaling in Tumor Metastasis

MMP-2 is a critical mediator of cancer cell invasion and angiogenesis. It degrades the basement membrane, allowing tumor cells to intravasate into blood vessels. It also releases ECM-bound growth factors, such as VEGF, which promote the formation of new blood vessels that supply the tumor.[26][27][28]

Caption: Role of MMP-2 in promoting tumor invasion and angiogenesis.

Workflow for MMP-2 Inhibitor Discovery

The discovery of novel MMP-2 inhibitors often follows a multi-stage screening cascade, progressing from computational methods to detailed biological evaluation.

Caption: A typical experimental workflow for screening MMP-2 inhibitors.

Key SAR Principles for MMP-2 Inhibitors

The potency and selectivity of an MMP-2 inhibitor are dictated by the interplay of its core structural components with the enzyme's active site.

Caption: Logical relationships of key structural features for MMP-2 inhibition.

Conclusion and Future Outlook

The structure-activity relationship of MMP-2 inhibitors is a well-explored field, with clear principles guiding the design of potent compounds. The primary challenge has shifted from achieving high potency, which is readily accomplished with hydroxamate-based inhibitors, to attaining high selectivity over other MMPs to minimize side effects.[25][29] Future strategies will likely focus on exploiting subtle differences in the subsites of MMPs, designing inhibitors that target exosites outside the catalytic domain, or developing inhibitors that disrupt the protein-protein interactions necessary for MMP-2 activation.[30] The integration of computational design, structural biology, and innovative chemical synthesis will continue to be paramount in the quest to develop safe and effective MMP-2 inhibitors for therapeutic use.

References

- 1. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. The role of matrix metalloproteinases in tumor angiogenesis and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. A review of MMP-2 structures and binding mode analysis of its inhibitors to strategize structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study on quantitative structure–activity relationship and molecular docking of metalloproteinase inhibitors based on L-tyrosine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrix metalloproteinases (MMPs): chemical-biological functions and (Q)SARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Matrix metalloproteinase inhibitors: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ligand-based design of anticancer MMP2 inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. MMP-2 selectivity in hydroxamate-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MMPs inhibitors: new succinylhydroxamates with selective inhibition of MMP-2 over MMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Molecular design of a highly selective and strong protein inhibitor against matrix metalloproteinase-2 (MMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pnas.org [pnas.org]

- 28. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 29. Molecular Design of a Highly Selective and Strong Protein Inhibitor against Matrix Metalloproteinase-2 (MMP-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Novel MMP-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1][2] Under physiological conditions, MMP-2 is involved in tissue remodeling, wound healing, and embryonic development.[1] However, its overexpression is strongly associated with numerous pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammation, making it a significant therapeutic target in oncology and other diseases.[3]

The development of MMP inhibitors has been a long and challenging journey. Early broad-spectrum inhibitors, such as marimastat and batimastat, failed in clinical trials due to a lack of specificity, leading to dose-limiting toxicities like musculoskeletal syndrome.[4] This has spurred the development of highly selective MMP-2 inhibitors to minimize off-target effects.[4] This technical guide provides an in-depth overview of the discovery and development of novel MMP-2 inhibitors, focusing on quantitative data, experimental protocols, and the intricate signaling pathways that regulate MMP-2 expression and activity.

Quantitative Data on Novel MMP-2 Inhibitors

The potency of MMP-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the inhibitory activities of various classes of novel MMP-2 inhibitors.

Table 1: Hydroxamate-Based MMP-2 Inhibitors

Hydroxamic acids are a well-established class of MMP inhibitors that chelate the catalytic zinc ion in the enzyme's active site.[5]

| Compound Name/Reference | Chemical Class | MMP-2 IC50 | MMP-2 Ki | Selectivity Notes |

| Prinomastat | Hydroxamate | - | - | Selective for MMP-2, -9, -13, and MT1-MMP |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | Hydroxamate | 1-1.5 μM | - | Also inhibits MMP-9 and MMP-14 |

| Peptide Hydroxamates (p33-42) | Peptide-based Hydroxamate | 10-100 μM | - | Inhibition not mediated by FN2 domain binding |

| CGS-27023A (MMI270) | Sulfonamide Hydroxamate | 11 nM | 20 nM | Also inhibits MMP-1, -3, -9, -12, -13 |

Table 2: Non-Hydroxamate MMP-2 Inhibitors

To overcome the limitations of hydroxamate-based inhibitors, various non-hydroxamate zinc-binding groups (ZBGs) and allosteric inhibitors have been developed.

| Compound Name/Reference | Chemical Class | MMP-2 IC50 | MMP-2 Ki | Mechanism/Selectivity Notes |

| L-758,354 | Carboxylate | - | 17 nM | Also inhibits MMP-3 |

| KB-R7785 | Carboxylate | 7.5 nM | - | Also inhibits MMP-1 and MMP-3 |

| Compound 12 (Thiadiazine derivative) | Thiadiazine Sulfonamide | Low Potency | - | Non-hydroxamate ZBG |

| Cipralphelin, Iotrochamides A and B | Cinnamoyl derivatives | - | - | Potential for PEX domain binding, enhancing selectivity |

| 3-(E-3,4-dihydroxycinnamaoyloxyl)-2-hydroxypropyl 9Z, 12Z-octadeca-9, 12-dienoate | Cinnamic and linoleic acid ester | 5.8 µM (on PA1 cells) | - | Binds to the hemopexin-like (PEX) domain |

Experimental Protocols

Accurate assessment of MMP-2 inhibition is critical in the drug discovery process. The following are detailed methodologies for key experiments.

Gelatin Zymography for MMP-2 Activity

Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases like MMP-2 in biological samples.

a. Materials:

-

Separating Gel Buffer (1.5 M Tris-HCl, pH 8.8): Dissolve 18.17 g of Tris base in 80 mL of deionized water, adjust pH to 8.8 with HCl, and bring the final volume to 100 mL.

-

Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): Dissolve 6.06 g of Tris base in 80 mL of deionized water, adjust pH to 6.8 with HCl, and bring the final volume to 100 mL.

-

30% Acrylamide/Bis-acrylamide Solution

-

10% Sodium Dodecyl Sulfate (SDS)

-

10% Ammonium Persulfate (APS) (Prepare fresh)

-

TEMED

-

Gelatin Solution (1% w/v): Dissolve 100 mg of gelatin in 10 mL of deionized water.

-

5X Non-reducing Sample Buffer: 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8.

-

Washing Buffer: 2.5% Triton X-100 in deionized water.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2.

-

Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.

-

Destaining Solution: 40% methanol and 10% acetic acid.

b. Protocol:

-

Gel Preparation (for a 10% separating gel):

-

Mix 3.3 mL of deionized water, 2.5 mL of separating gel buffer, 3.3 mL of 30% acrylamide/bis-acrylamide, 1 mL of 1% gelatin solution, and 100 µL of 10% SDS.

-

Add 100 µL of 10% APS and 10 µL of TEMED to initiate polymerization. Pour the gel and let it set.

-

Prepare the stacking gel by mixing 1.4 mL of deionized water, 0.5 mL of stacking gel buffer, 0.33 mL of 30% acrylamide/bis-acrylamide, and 20 µL of 10% SDS.

-

Add 20 µL of 10% APS and 2 µL of TEMED. Pour the stacking gel on top of the separating gel and insert the comb.

-

-

Sample Preparation and Electrophoresis:

-

Mix protein samples (e.g., cell culture supernatant) with 5X non-reducing sample buffer. Do not heat or boil the samples.

-

Load the samples onto the gel and run the electrophoresis at 125V until the dye front reaches the bottom of the gel.

-

-

Gel Renaturation and Development:

-

After electrophoresis, wash the gel twice for 30 minutes each with washing buffer to remove SDS.

-

Incubate the gel in the incubation buffer overnight at 37°C.

-

-

Staining and Visualization:

-

Stain the gel with staining solution for 1 hour.

-

Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-2.

-

MMP-2 Inhibitor Screening Assay (Colorimetric)

This assay is designed to screen for MMP-2 inhibitors using a thiopeptide as a chromogenic substrate.

a. Materials:

-

MMP-2 Enzyme (Human, Recombinant)

-

MMP Substrate (Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC2H5)

-

DTNB [5,5'-dithiobis(2-nitrobenzoic acid)]

-

Assay Buffer

-

Control Inhibitor (e.g., NNGH)

-

96-well microplate

b. Protocol:

-

Reagent Preparation: Prepare working solutions of the MMP-2 enzyme, substrate, and DTNB in the assay buffer according to the manufacturer's instructions.

-

Assay Procedure:

-

Add 50 µL of the MMP-2 enzyme solution to each well of the microplate.

-

Add 10 µL of the test inhibitor compound at various concentrations to the respective wells. Add 10 µL of assay buffer to the control wells.

-

Add 10 µL of the control inhibitor to the designated positive control wells.

-

Incubate the plate at 37°C for 10-20 minutes.

-

Initiate the reaction by adding 20 µL of the MMP substrate to each well.

-

Immediately start measuring the absorbance at 412 nm in a kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the control.

-

Plot the percent inhibition versus the inhibitor concentration to calculate the IC50 value.

-

Signaling Pathways and Visualization

The expression and activity of MMP-2 are tightly regulated by complex signaling networks. A key pathway involves the Transforming Growth Factor-beta (TGF-β), which can induce MMP-2 expression through the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in various cell types, including breast epithelial cells.[6][7]

TGF-β-induced MMP-2 Expression Pathway

Caption: TGF-β signaling cascade inducing MMP-2 expression.

Experimental Workflow for MMP-2 Inhibitor Screening

Caption: A typical workflow for identifying and validating MMP-2 inhibitors.

Conclusion

The development of selective MMP-2 inhibitors holds significant promise for the treatment of cancer and other diseases characterized by excessive ECM degradation. The transition from broad-spectrum to highly selective inhibitors, including those targeting allosteric sites like the PEX domain, represents a major advancement in the field. This guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and a visual representation of a key signaling pathway. As our understanding of the intricate roles of MMP-2 in pathophysiology deepens, the continued discovery and development of novel, selective inhibitors will be crucial for translating these scientific insights into effective clinical therapies.

References

- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. MMP-2 selectivity in hydroxamate-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGF-beta-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Transcriptional Control of MMP-2: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms governing the expression of Matrix Metalloproteinase-2 (MMP-2), a key enzyme in tissue remodeling and disease. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the transcription factors, signaling pathways, and regulatory elements that control MMP-2 gene expression.

Core Regulatory Landscape of the MMP-2 Gene

The transcriptional regulation of the MMP2 gene is a complex process orchestrated by a multitude of transcription factors that bind to specific cis-acting elements within its promoter and intronic regions. This intricate network of interactions is, in turn, modulated by a variety of extracellular signals that activate intracellular signaling cascades. Epigenetic modifications, such as DNA methylation and histone alterations, add another layer of regulatory complexity.

Key Transcription Factors and Their Binding Sites

The constitutive and inducible expression of the MMP2 gene is governed by a cohort of transcription factors. The proximal promoter of the human MMP2 gene, lacking a canonical TATA box, is rich in GC content and contains binding sites for several key regulatory proteins.[1]

| Transcription Factor | Binding Site Location (relative to transcription start site) | Role in MMP-2 Transcription |

| Sp1 (Specificity protein 1) | -91 to -84 bp | Activator; crucial for constitutive expression.[2] |

| Sp3 (Specificity protein 3) | -91 to -84 bp | Activator; synergizes with Sp1 for enhanced activation.[2] |

| AP-1 (Activator protein 1) | -1394 bp (within a distal enhancer) | Activator; mediates responses to growth factors and hypoxia.[3][4] |

| AP-2 (Activator protein 2) | -61 to -53 bp | Activator; critical for constitutive activity.[2] |

| NFATc2 (Nuclear factor of activated T-cells c2) | First intron | Activator; mediates ischemia-induced expression.[5] |

| p53 | Promoter region | Modulator; can repress or activate depending on cellular context.[1] |

| PEA3 (Polyoma enhancer activator 3) | Promoter region | Contributes to the overall transcriptional activity.[2] |

| C/EBP (CCAAT/enhancer-binding protein) | Promoter region | Contributes to the overall transcriptional activity.[2] |

Table 1: Key transcription factors and their binding sites in the MMP-2 gene.

Major Signaling Pathways Influencing MMP-2 Transcription

A variety of signaling pathways, initiated by growth factors, cytokines, and other stimuli, converge on the MMP2 promoter to regulate its expression. These pathways often modulate the activity of the key transcription factors listed above.

-

Transforming Growth Factor-β (TGF-β) Signaling: TGF-β can have dual effects on MMP-2 expression. In some contexts, it upregulates MMP-2, often through the p38 MAPK pathway.[6] In others, particularly in vascular smooth muscle cells, TGF-β can suppress the upregulation of MMP-2 induced by factors like PDGF-BB.

-

Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This pathway is often activated by growth factors and can lead to increased MMP-2 expression.[7]

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is a central signaling cascade that can be activated by various stimuli, including growth factors, and often leads to the activation of transcription factors like AP-1, thereby upregulating MMP-2 expression.[7]

Quantitative Insights into MMP-2 Gene Regulation

Several studies have provided quantitative data on the modulation of MMP-2 expression in response to various stimuli. This information is critical for understanding the precise regulatory mechanisms and for the development of targeted therapies.

| Stimulus/Condition | Cell Type | Change in MMP-2 Expression/Activity | Reference |

| Progesterone (1 µM) | JAR choriocarcinoma cells | ~80% decrease in promoter activity.[2] | [2] |

| Progesterone (10 µM) | JAR choriocarcinoma cells | 58.7% decrease in pro-MMP-2 secretion.[2] | [2] |

| PDGF-BB (25 ng/ml) | Vascular smooth muscle cells | Significant upregulation of MMP-2 mRNA over time. | |

| TGF-β1 | Pancreatic stellate cells | Decreased expression of MMP-2 mRNA and protein.[1] | [1] |

| Epidermal Growth Factor (EGF) (5 and 10 ng/ml) | Co-cultured carcinoma cells | Increased MMP-2 protein secretion.[8] | [8] |

| Hypoxia (1% O2 for 24h) | Cardiac fibroblasts | Over 5-fold enhancement of MMP-2 synthesis.[3] | [3] |

| Spinal Cord Injury (animal model) | Spinal cord tissue | Significant increase in MMP-2 mRNA, inhibited by a nutrient mixture. |

Table 2: Quantitative effects of various stimuli on MMP-2 expression.

Epigenetic Control of MMP-2 Transcription

Epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in regulating MMP2 gene expression, particularly in the context of cancer.

-

DNA Methylation: The promoter region of the MMP2 gene contains CpG islands that are susceptible to methylation.[9] Hypermethylation of the MMP2 promoter is associated with transcriptional silencing of the gene in some cancer cells, while hypomethylation is linked to its overexpression in highly migratory and invasive cancer cells.[9][10] For instance, in non-migratory MCF-7 breast cancer cells, the MMP2 promoter is hypermethylated, leading to gene silencing. Conversely, in highly migratory glioma cells, the promoter is hypomethylated, resulting in active transcription.[10]

-

Histone Modifications: Histone modifications also contribute to the regulation of MMP2 gene activity. For example, methylation of histone H3 at lysine 27 (H3K27me3), a repressive mark, is associated with an inactive MMP2 gene in non-migratory cancer cells.[10]

Visualizing the Regulatory Network

To better understand the complex interplay of factors controlling MMP-2 transcription, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Signaling pathways regulating MMP-2 gene expression.

Experimental Protocols for Studying MMP-2 Transcription

Understanding the transcriptional regulation of MMP-2 relies on a variety of sophisticated molecular biology techniques. Detailed protocols for key experiments are provided below.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine whether a specific protein (e.g., a transcription factor) is associated with a specific genomic region (e.g., the MMP2 promoter) in vivo.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Detailed Protocol:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Nuclear Isolation: Lyse the cells using a hypotonic buffer and isolate the nuclei by centrifugation.

-

Chromatin Shearing: Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication or micrococcal nuclease digestion.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/sepharose beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-Sp1 or anti-AP-1).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.

-

Analysis: Quantify the amount of immunoprecipitated MMP2 promoter DNA using quantitative PCR (qPCR) with primers flanking the putative transcription factor binding site.

Luciferase Reporter Assay

This assay is used to measure the activity of the MMP2 promoter in response to various stimuli or the overexpression/knockdown of transcription factors.

Caption: Workflow for Luciferase Reporter Assay.

Detailed Protocol:

-

Reporter Construct Generation: Clone the promoter region of the human MMP2 gene upstream of the firefly luciferase gene in a suitable reporter vector.

-

Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the MMP2 promoter-luciferase construct and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).

-

Cell Treatment: After 24-48 hours, treat the cells with the desired stimulus (e.g., growth factor, hormone) or co-transfect with expression vectors for specific transcription factors.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the firefly luciferase substrate. Subsequently, add the Renilla luciferase substrate and measure its activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the in vitro interaction between a protein (e.g., a nuclear extract containing transcription factors) and a specific DNA probe (e.g., a labeled oligonucleotide containing a putative binding site from the MMP2 promoter).

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Detailed Protocol:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the putative transcription factor binding site in the MMP2 promoter. Label the double-stranded probe at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells of interest to obtain a source of transcription factors.

-

Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing poly(dI-dC) to block non-specific DNA binding. For competition assays, add an excess of unlabeled specific or non-specific competitor oligonucleotides. For supershift assays, add an antibody specific to the transcription factor of interest.

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: Dry the gel and expose it to X-ray film for autoradiography (if using a radioactive probe) or transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence (if using a biotinylated probe). A shifted band indicates the formation of a protein-DNA complex.

Conclusion

The transcriptional regulation of the MMP2 gene is a tightly controlled process involving a complex interplay of transcription factors, signaling pathways, and epigenetic modifications. A thorough understanding of these regulatory mechanisms is essential for elucidating the role of MMP-2 in various physiological and pathological processes and for the development of novel therapeutic strategies targeting its expression. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricate world of MMP-2 gene regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of matrix metalloproteinase-2 (mmp-2) transcriptional repression by progesterone in jar choriocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maternal hypoxia alters matrix metalloproteinase expression patterns and causes cardiac remodeling in fetal and neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Monitoring MMP andTIMP mRNA Expression by RT-PCR | Springer Nature Experiments [experiments.springernature.com]

- 6. TGF-beta-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Effect of epithelial growth factor on matrix metalloproteinase-2 and E-cadherin/β-catenin expression in an in situ model of tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of TGF-beta2 on MMP-2 production and activity in highly metastatic human bladder carcinoma cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of MMP2 promoter polymorphisms in childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Post-Translational Activation of Pro-Matrix Metalloproteinase-2 (pro-MMP-2)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Matrix Metalloproteinase-2 (MMP-2), or gelatinase A, is a zinc-dependent endopeptidase crucial for the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1] Its proteolytic activity is implicated in numerous physiological processes, including tissue remodeling, wound healing, and angiogenesis, as well as pathological conditions such as tumor invasion and metastasis.[1][2] The activity of MMP-2 is meticulously regulated, with a primary control point being the post-translational conversion of its inactive zymogen, pro-MMP-2, into the catalytically active enzyme. This activation predominantly occurs on the cell surface and is orchestrated by a multi-component molecular machinery. This guide provides an in-depth examination of the core mechanism of pro-MMP-2 activation, quantitative data on the molecular interactions, and detailed protocols for key experimental analyses.

The Core Activation Mechanism: A Cell-Surface Symphony

The activation of the 72 kDa pro-MMP-2 zymogen is a sophisticated, multi-step process primarily localized to the cell surface.[3] It requires the coordinated action of Membrane Type 1-MMP (MT1-MMP, MMP-14) and the Tissue Inhibitor of Metalloproteinases-2 (TIMP-2).[3][4] TIMP-2 plays a paradoxical dual role; at low concentrations, it facilitates activation, whereas at high concentrations, it is inhibitory.[1][5]

The process can be broken down into the following key stages:

-

Receptor Formation : An active MT1-MMP molecule on the cell surface is bound by a TIMP-2 molecule. The N-terminal inhibitory domain of TIMP-2 binds to the catalytic site of MT1-MMP.[6] This MT1-MMP/TIMP-2 complex serves as the cell-surface receptor for pro-MMP-2.[7]

-

Ternary Complex Assembly : The C-terminal domain of the receptor-bound TIMP-2 then captures a molecule of pro-MMP-2 by binding to its C-terminal hemopexin (PEX) domain.[8][9] This results in the formation of a ternary complex (MT1-MMP/TIMP-2/pro-MMP-2) on the cell membrane.[8][10]

-

Initial Proteolytic Cleavage : A second, adjacent MT1-MMP molecule, which is not bound by an inhibitor (TIMP-free), performs the initial proteolytic cleavage of the pro-MMP-2 within the ternary complex.[11] This cleavage occurs between Asn³⁷ and Leu³⁸ in the pro-domain, generating a 64 kDa intermediate form of MMP-2.[10][12] The dimerization or homophilic complex formation of MT1-MMP molecules, mediated by their PEX domains, is thought to facilitate this step by ensuring the proximity of the activating and receptor-bound proteases.[11]

-

Final Maturation : The final maturation to the fully active 62 kDa MMP-2 can occur via an autocatalytic cleavage that removes the remainder of the propeptide.[10] There is also evidence suggesting that the second cleavage step is TIMP-2 dependent and may involve the intermediate MMP-2 species participating in the trimolecular complex for a subsequent autocatalytic event.[13]

This entire process is highly dependent on the stoichiometry of the components. Pro-MMP-2 activation is favored when the concentration of MT1-MMP on the cell surface exceeds that of TIMP-2.[5] If TIMP-2 concentrations are equimolar or higher, all available MT1-MMP molecules become inhibited, preventing the proteolytic cleavage of pro-MMP-2.[1][5]

Quantitative Data Presentation

The molecular interactions governing pro-MMP-2 activation are characterized by high-affinity binding. The table below summarizes key quantitative parameters reported in the literature.

| Interacting Molecules | Parameter | Reported Value(s) | Cell/System Context |

| MT1-MMP & TIMP-2 | Dissociation Constant (Kd) | 0.77 - 2.54 nM | Tumor cells |

| TIMP-2 & Cell Surface Receptor | Dissociation Constant (Kd) | 1.6 nM | MCF-7 cells |

| TIMP-2 & Cell Surface Receptor | Dissociation Constant (Kd) | 2.5 nM | HT-1080 cells |

| Ternary Complex (MT1-MMP/TIMP-2/pro-MMP-2) | Dissociation Constant (Kd) | 0.56 nM | Cell membrane model |

| TIMP-2 (Physiological/Activating Concentration) | Concentration Range | 0.4 - 4.0 nM (10-100 ng/ml) | Tissues and biological fluids |

| Pro-MMP-2 & MT1-MMP/TIMP-2 Receptor | Stoichiometry | 1:1 | Cell surface activation model |

| MT1-MMP:TIMP-2 Ratio for Activation | Stoichiometry | [MT1-MMP] > [TIMP-2] | General requirement for activation |

| MT1-MMP:TIMP-2 Ratio for Inhibition | Stoichiometry | [MT1-MMP] ≤ [TIMP-2] | General requirement for inhibition of activation |

Table 1: Quantitative parameters of key molecular interactions in pro-MMP-2 activation.[5][8][14][15]

Experimental Protocols

Analyzing the activation of pro-MMP-2 requires a combination of techniques to assess enzymatic activity, protein localization, and protein-protein interactions.

Gelatin Zymography for MMP-2 Activity

Gelatin zymography is a highly sensitive method used to detect the activity of gelatinases like MMP-2.[16] It allows for the distinction between the pro-enzyme (72 kDa), the intermediate (64 kDa), and the fully active form (62 kDa).

Detailed Methodology:

-

Sample Preparation :

-

For secreted MMP-2, culture cells to 70-80% confluency, wash with serum-free media, and then incubate in serum-free media for 24-48 hours.[16] Collect the conditioned media and centrifuge to remove cell debris.[10]

-

Mix sample with 5X non-reducing sample buffer (e.g., 125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.01% bromophenol blue).[16] Crucially, do not boil the samples or include reducing agents like β-mercaptoethanol , as this would irreversibly denature the enzyme.

-

-

Gel Electrophoresis :

-

Enzyme Renaturation and Development :

-

After electrophoresis, wash the gel twice for 30 minutes each in a renaturing solution (e.g., 50 mM Tris-HCl pH 7.6, 5 mM CaCl₂, 2.5% Triton X-100) with gentle agitation to remove SDS and allow the enzyme to renature.[4]

-

Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl pH 7.6, 10 mM CaCl₂, 50 mM NaCl, 0.05% Brij-35) at 37°C for 16 to 48 hours.[17]

-

-

Staining and Visualization :

Co-Immunoprecipitation (Co-IP) of the MT1-MMP Complex

Co-IP is used to demonstrate the in-vivo interaction between MT1-MMP, TIMP-2, and pro-MMP-2. A gentle lysis buffer is critical to preserve the integrity of the protein complex.

Detailed Methodology:

-

Cell Lysis :

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using a gentle lysis buffer suitable for membrane protein complexes, such as CHAPS lysis buffer (e.g., 0.5% CHAPS in HEPES buffer) or RIPA buffer containing non-ionic detergents (e.g., 1% NP-40), supplemented with a protease inhibitor cocktail.[18][19]

-

-

Immunoprecipitation :

-

Clarify the lysate by centrifugation. Pre-clear the supernatant by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C to minimize non-specific binding.[20]

-

Incubate the pre-cleared lysate with a primary antibody against one component of the complex (e.g., anti-MT1-MMP) overnight at 4°C with gentle rotation.[21]

-

Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the immune complexes.[21]

-

-

Washing and Elution :

-

Pellet the beads by gentle centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[21]

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis :

-

Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with antibodies specific for the other potential members of the complex (e.g., anti-TIMP-2 and anti-MMP-2).

-

Cell Surface Biotinylation

This technique is used to specifically label and isolate proteins present on the cell surface, confirming the plasma membrane localization of the activation machinery.

Detailed Methodology:

-

Biotinylation :

-

Wash cells grown in a monolayer twice with ice-cold PBS.[6]

-

Incubate cells with a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin (2.5 mg/ml in PBS), for 30 minutes on ice with gentle rocking.[6][22]

-

Quench the reaction by washing the cells with a quenching solution (e.g., 100 mM glycine in PBS).[6]

-

-

Cell Lysis and Protein Capture :

-

Lyse the cells as described in the Co-IP protocol.

-

Incubate the cell lysate with streptavidin-conjugated agarose beads to capture the biotin-labeled surface proteins.

-

-

Elution and Analysis :

-

Wash the beads extensively to remove unlabeled intracellular proteins.

-

Elute the captured proteins by boiling in SDS-PAGE sample buffer (if using Sulfo-NHS-Biotin) or with a reducing agent like DTT (if using the cleavable Sulfo-NHS-SS-Biotin).[23]

-

Analyze the eluate by Western blotting for MT1-MMP, TIMP-2, and pro-MMP-2.

-

Conclusion and Future Directions

The post-translational activation of pro-MMP-2 is a cornerstone of pericellular proteolysis, tightly regulated by the interplay between MT1-MMP and TIMP-2. The stoichiometric balance between these key players dictates whether pro-MMP-2 is activated or remains latent, providing a sophisticated mechanism for controlling ECM degradation. For drug development professionals, each step of this pathway—from the initial MT1-MMP/TIMP-2 binding to the capture of pro-MMP-2 and its subsequent cleavage—represents a potential target for therapeutic intervention aimed at modulating cancer cell invasion and angiogenesis. Future research may focus on developing therapeutics that specifically disrupt the formation of the ternary activation complex without affecting the broader inhibitory functions of TIMPs, offering a more targeted approach to controlling pathological MMP activity.

References

- 1. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding of active (57 kDa) membrane type 1-matrix metalloproteinase (MT1-MMP) to tissue inhibitor of metalloproteinase (TIMP)-2 regulates MT1-MMP processing and pro-MMP-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Timp-2 binding with cellular MT1-MMP stimulates invasion-promoting MEK/ERK signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of matrix metalloproteinase-2 (MMP-2) by membrane type 1 matrix metalloproteinase through an artificial receptor for proMMP-2 generates active MMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Role of the Hemopexin domain of Matrix Metalloproteinases in Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TIMP-2 Is Required for Efficient Activation of proMMP-2 in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. Activation of pro-(matrix metalloproteinase-2) (pro-MMP-2) by thrombin is membrane-type-MMP-dependent in human umbilical vein endothelial cells and generates a distinct 63 kDa active species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective involvement of TIMP-2 in the second activational cleavage of pro-MMP-2: refinement of the pro-MMP-2 activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TIMP-2 Interaction with MT1-MMP Activates the AKT Pathway and Protects Tumor Cells from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Tissue Inhibitor of Metalloproteinases-2 (TIMP-2) as a Prognostic Biomarker in Acute Kidney Injury: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fivephoton.com [fivephoton.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Collagenases MMP-1, MMP-13, and Tissue Inhibitors TIMP-1, TIMP-2: Their Role in Healthy and Complicated Pregnancy and Potential as Preeclampsia Biomarkers—A Brief Review [mdpi.com]

- 22. TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Endogenous Regulation of MMP-2: A Technical Guide to Tissue Inhibitors of Metalloproteinases (TIMPs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix Metalloproteinase-2 (MMP-2), or gelatinase A, is a pivotal enzyme in the turnover of extracellular matrix (ECM), with its activity implicated in numerous physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. The proteolytic activity of MMP-2 is tightly regulated by a family of endogenous proteins known as Tissue Inhibitors of Metalloproteinases (TIMPs). This technical guide provides an in-depth exploration of the four members of the TIMP family (TIMP-1, TIMP-2, TIMP-3, and TIMP-4) and their multifaceted interactions with MMP-2. We will delve into the structural basis of their inhibitory mechanisms, present quantitative data on their binding affinities, and provide detailed experimental protocols for their study. Furthermore, this guide will elucidate the complex, dual role of TIMP-2 in both the inhibition of active MMP-2 and the cell-surface activation of its zymogen, proMMP-2, through signaling pathway and workflow diagrams.

Introduction to Tissue Inhibitors of Metalloproteinases (TIMPs)

The balance between ECM degradation and deposition is critical for tissue homeostasis. This equilibrium is primarily maintained by the interplay between MMPs and their endogenous inhibitors, the TIMPs.[1] There are four known vertebrate TIMPs: TIMP-1, TIMP-2, TIMP-3, and TIMP-4.[2] These proteins are relatively small, with molecular weights ranging from 21 to 30 kDa.

Structurally, TIMPs share a conserved fold characterized by an N-terminal domain and a C-terminal domain, stabilized by six disulfide bonds.[3][4] The N-terminal domain is responsible for the primary inhibitory activity against MMPs.[5] It adopts a wedge-like shape that fits into the active site cleft of the MMP, with the N-terminal cysteine residue coordinating with the catalytic zinc ion, thereby blocking substrate access.[6] The C-terminal domain is involved in interactions with other proteins, including the hemopexin domain of proMMPs, which is crucial for the specific regulatory functions of individual TIMPs.[5][7]

While all TIMPs can inhibit most active MMPs, they exhibit varying degrees of efficacy and specificity.[1] TIMP-3 is unique in that it is tightly associated with the extracellular matrix, while the others are soluble proteins.[1] Beyond their canonical role as MMP inhibitors, TIMPs are increasingly recognized for their pleiotropic, MMP-independent functions, including the regulation of cell growth, apoptosis, and angiogenesis.[8]

The TIMP Family and MMP-2 Inhibition

The interaction between TIMPs and MMP-2 is a cornerstone of ECM regulation. While all four TIMPs can inhibit active MMP-2, TIMP-2 itself plays a uniquely intricate role in the life cycle of this gelatinase.

-

TIMP-1: While a potent inhibitor of many MMPs, TIMP-1 is generally considered a less effective inhibitor of MMP-2 compared to TIMP-2.[9] It is also a poor inhibitor of membrane-type 1 MMP (MT1-MMP), a key activator of proMMP-2.[9]

-

TIMP-2: This is the most extensively studied and potent endogenous inhibitor of MMP-2.[9] Beyond its direct inhibition of the active enzyme, TIMP-2 is paradoxically essential for the activation of proMMP-2 on the cell surface, a process detailed in Section 3.

-

TIMP-3: TIMP-3 is a potent, broad-spectrum inhibitor of MMPs, including MMP-2. Its localization to the ECM allows for spatially restricted regulation of MMP activity. TIMP-3 has been shown to effectively inhibit the activation of proMMP-2.[5]

-

TIMP-4: The most recently discovered member of the family, TIMP-4, shares significant sequence homology with TIMP-2 and is also a strong inhibitor of MMP-2.[3] However, unlike TIMP-2, TIMP-4 cannot promote the activation of proMMP-2 by MT1-MMP.[10]

Quantitative Analysis of TIMP-MMP-2 Interactions

The inhibitory potency of TIMPs against MMP-2 is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate stronger inhibition. The following table summarizes available quantitative data for the interaction of TIMPs with MMP-2.

| TIMP Member | Target | Parameter | Value (nM) | Notes |

| TIMP-1 | MMP-2 | Ki | ~7.0 | Data for an engineered TIMP-1 variant.[5] |

| TIMP-2 | MMP-2 | Stoichiometry | ~1:1 | Molar ratio for complete inhibition.[11] |

| TIMP-3 | MMP-2 | Ki | - | Potent inhibitor, specific Ki value not readily available in searches. Positively correlated with MMP-2 levels in pre-eclampsia.[12] |

| TIMP-4 | MMP-2 | IC50 | ~3 | Demonstrates high affinity.[3] |

Note: The available quantitative data is heterogeneous. Some studies report Ki values while others report IC50. The experimental conditions and the specific forms of the proteins used (e.g., full-length vs. catalytic domain) can influence these values.

The Dual Role of TIMP-2 in proMMP-2 Activation

One of the most fascinating aspects of TIMP biology is the essential and paradoxical role of TIMP-2 in the activation of proMMP-2. This process occurs on the cell surface and involves a membrane-anchored MMP, MT1-MMP.

The activation is initiated by the formation of a trimolecular complex consisting of MT1-MMP, TIMP-2, and proMMP-2.[13] In this complex, the N-terminal inhibitory domain of TIMP-2 binds to the active site of one MT1-MMP molecule, while its C-terminal domain binds to the hemopexin domain of proMMP-2. This ternary complex then acts as a "receptor" for proMMP-2, docking it to the cell surface. A second, adjacent TIMP-2-free MT1-MMP molecule then cleaves the pro-domain of the captured proMMP-2, leading to its activation.[13]

The stoichiometry of TIMP-2 to MT1-MMP is critical. At low concentrations, TIMP-2 promotes proMMP-2 activation. However, at higher concentrations, TIMP-2 will inhibit all available MT1-MMP molecules, thereby preventing the activation of proMMP-2.[14]

Signaling Pathway of proMMP-2 Activation

Caption: The proMMP-2 activation cascade at the cell surface.

Experimental Protocols

The study of MMP-2 and its regulation by TIMPs employs a variety of biochemical and cell-based assays. Below are detailed protocols for key experimental techniques.

Gelatin Zymography for MMP-2 and MMP-9 Detection

Gelatin zymography is a sensitive method for detecting the activity of gelatinases, such as MMP-2 and MMP-9, in biological samples. The technique allows for the identification of both the latent (pro-enzyme) and active forms of the enzymes based on their molecular weights.

Materials:

-

Separating Gel (10% Acrylamide with 0.1% Gelatin):

-

17.8 mL dH2O

-

5 mL 1% (w/v) Gelatin solution

-

16.6 mL 30% Acrylamide/Bis-acrylamide solution

-

10 mL 1.88 M Tris-HCl, pH 8.8

-

0.25 mL 20% (w/v) SDS

-

150 µL 10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

20 µL TEMED

-

-

Stacking Gel (4% Acrylamide):

-

11 mL dH2O

-

2 mL 30% Acrylamide/Bis-acrylamide solution

-

2 mL 1.25 M Tris-HCl, pH 6.8

-

0.1 mL 20% (w/v) SDS

-

75 µL 10% (w/v) APS (prepare fresh)

-

20 µL TEMED

-

-

2x Sample Buffer (non-reducing): 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8.

-

Running Buffer (1x): 25 mM Tris base, 192 mM glycine, 0.1% (w/v) SDS, pH 8.3.

-

Washing Buffer: 2.5% (v/v) Triton X-100 in 50 mM Tris-HCl, pH 7.5.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2, 1% (v/v) Triton X-100.

-

Staining Solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.

-

Destaining Solution: 40% methanol, 10% acetic acid.

Procedure:

-

Sample Preparation: Collect conditioned media from cell cultures grown in serum-free media to avoid interference from serum proteases and inhibitors. Centrifuge to remove cellular debris.[15]

-

Gel Casting: Prepare and pour the separating gel containing gelatin. Overlay with water and allow to polymerize. Pour off the water and add the stacking gel. Insert the comb and allow to polymerize.[16]

-

Electrophoresis: Mix samples with an equal volume of 2x non-reducing sample buffer. Do not boil the samples. Load the samples onto the gel and run at 150-200V at 4°C until the dye front reaches the bottom of the gel.[15]

-

Enzyme Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in washing buffer at room temperature with gentle agitation to remove SDS.[15]

-

Enzyme Activity Incubation: Incubate the gel in the incubation buffer overnight (16-24 hours) at 37°C.[15]

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution for 1 hour, followed by destaining with several changes of destaining solution until clear bands of gelatin degradation appear against a blue background.[15] The clear bands correspond to the activity of MMPs.

Caption: Workflow for Gelatin Zymography.

Reverse Zymography for TIMP Activity

Reverse zymography is a modification of the zymography technique used to detect and quantify the activity of MMP inhibitors, such as TIMPs.[13]

Principle: In reverse zymography, both the substrate (gelatin) and a known MMP (e.g., MMP-2) are co-polymerized into the polyacrylamide gel.[17] During incubation, the MMP in the gel digests the gelatin, leading to a clear background after staining. However, in areas where TIMPs are present, the MMP activity is inhibited, and the gelatin remains undigested, resulting in dark blue bands against a lighter background.[18]

Modifications to Gelatin Zymography Protocol:

-

Gel Preparation: When preparing the separating gel, add a known amount of active MMP-2 (e.g., 0.13 µg/mL) to the gel solution before polymerization.[13]

-

Staining and Interpretation: After incubation and staining, the gel will appear largely clear or light blue due to gelatin digestion by the incorporated MMP-2. Dark blue bands indicate the presence of TIMPs that have inhibited the MMP-2 activity.[13]

MMP-2 Activity Assay (Fluorogenic or Colorimetric)

MMP-2 activity can be quantified using commercially available assay kits that typically employ a fluorogenic or colorimetric substrate.[19][20][21]

General Principle: These assays utilize a specific peptide substrate for MMP-2 that is linked to a quenched fluorophore or a chromophore. When the substrate is cleaved by active MMP-2, the fluorophore is unquenched, leading to an increase in fluorescence, or a colored product is released, leading to an increase in absorbance. The rate of the signal increase is directly proportional to the MMP-2 activity in the sample.

Generic Protocol Outline:

-

Sample Preparation: Prepare biological samples (e.g., cell lysates, conditioned media, tissue homogenates) in the provided assay buffer.

-

Activation of proMMP-2 (for total MMP-2 activity): Treat samples with an activator, such as p-aminophenylmercuric acetate (APMA), to convert inactive proMMP-2 to its active form.[19]

-

Reaction Setup: Add the prepared samples and standards to a microplate.

-

Substrate Addition: Add the fluorogenic or colorimetric substrate to all wells to initiate the reaction.

-

Measurement: Incubate the plate at 37°C and measure the fluorescence (e.g., Ex/Em = 490/520 nm) or absorbance (e.g., 405 nm or 412 nm) at regular intervals or at a fixed endpoint.[11][19][21]

-

Data Analysis: Calculate the MMP-2 activity based on a standard curve generated with a known amount of active MMP-2.

Caption: General workflow for an MMP-2 activity assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions, including the binding of TIMPs to MMP-2.[6][8][22] It allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

General Procedure:

-

Ligand Immobilization: One of the interacting partners (e.g., MMP-2) is immobilized onto the surface of a sensor chip.

-

Analyte Injection: The other partner (e.g., a specific TIMP) is flowed over the sensor surface at various concentrations.

-

Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram (response units vs. time).

-

Data Analysis: The sensorgram data is fitted to kinetic models to determine the binding parameters (ka, kd, and KD).

Conclusion

The regulation of MMP-2 activity by its endogenous inhibitors, the TIMPs, is a complex and finely tuned process that is essential for maintaining tissue integrity. While all four TIMPs can inhibit active MMP-2, TIMP-2 stands out for its dual role in both inhibiting the enzyme and orchestrating its activation on the cell surface in concert with MT1-MMP. This intricate interplay highlights the sophisticated mechanisms that have evolved to control proteolysis in the extracellular space. A thorough understanding of these interactions, facilitated by the experimental techniques outlined in this guide, is crucial for the development of therapeutic strategies targeting MMP-2 in diseases such as cancer and fibrosis. The continued investigation into the specific roles of each TIMP will undoubtedly uncover further layers of regulatory complexity and present new opportunities for therapeutic intervention.

References

- 1. Serum levels of matrix metalloproteinases 1, 2, and 7, and their tissue inhibitors 1, 2, 3, and 4 in polytraumatized patients: Time trajectories, correlations, and their ability to predict mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tissue Inhibitor of Metalloproteinases-4. The road less traveled - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmrservice.com [bmrservice.com]

- 5. Directed evolution of metalloproteinase inhibitor TIMP-1 for selective inhibition of MMP-9 exploits catalytic and fibronectin domain interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. Cell surface binding of TIMP-2 and pro-MMP-2/TIMP-2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. path.ox.ac.uk [path.ox.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Differential roles of TIMP-4 and TIMP-2 in pro-MMP-2 activation by MT1-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tissue Inhibitor of Metalloprotease-2 (TIMP-2): Bioprocess Development, Physicochemical, Biochemical, and Biological Characterization of Highly Expressed Recombinant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Circulating levels of tissue inhibitor of metalloproteinase (TIMP)-3, a protein with inhibitory effects on angiogenesis, are increased in pre-eclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ilexlife.com [ilexlife.com]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Zymography and Reverse Zymography for Testing Proteases and Their Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. quickzyme.com [quickzyme.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. anaspec.com [anaspec.com]

- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

Unraveling the Proteolytic Landscape of MMP-2: A Technical Guide to Substrates and Cleavage Site Specificity

For Researchers, Scientists, and Drug Development Professionals